molecular formula C20H18BrN3O6 B5338859 4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

カタログ番号: B5338859
分子量: 476.3 g/mol
InChIキー: QNCICDNFGKUUFV-SFQUDFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in tissue remodeling and repair, as well as in pathological processes such as cancer invasion and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用機序

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid exerts its inhibitory effect on MMPs by binding to their active site and blocking the cleavage of extracellular matrix proteins. This leads to a reduction in tumor growth and invasion, as well as in joint inflammation and bone erosion in arthritis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to reduce tumor growth, invasion, and angiogenesis. In arthritis, this compound has been shown to reduce joint inflammation and bone erosion. However, this compound has also been shown to have off-target effects, such as inhibiting other enzymes and affecting cell viability.

実験室実験の利点と制限

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has several advantages and limitations for lab experiments. One advantage is its specificity for MMPs, which allows for the selective inhibition of these enzymes. Another advantage is its availability as a synthetic compound, which allows for easy access and reproducibility. However, this compound also has limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on 4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One direction is to develop more potent and selective MMP inhibitors based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, research could focus on the development of new delivery methods for this compound to improve its solubility and bioavailability. Finally, research could investigate the potential combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy.

合成法

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid can be synthesized by reacting N-hydroxy-2-(4-bromobenzamido)-3-(3-nitrophenyl)acrylamide with 4-aminobutanoic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified by column chromatography to obtain the final compound.

科学的研究の応用

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has been widely studied for its potential therapeutic applications in cancer, rheumatoid arthritis, and other diseases. In cancer, MMPs are known to promote tumor growth and metastasis by degrading extracellular matrix proteins and facilitating angiogenesis. This compound has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14, thereby reducing tumor growth and invasion in preclinical models. In rheumatoid arthritis, MMPs are involved in the destruction of joint cartilage and bone. This compound has been shown to reduce joint inflammation and bone erosion in animal models of arthritis.

特性

IUPAC Name

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O6/c21-15-8-6-14(7-9-15)19(27)23-17(20(28)22-10-2-5-18(25)26)12-13-3-1-4-16(11-13)24(29)30/h1,3-4,6-9,11-12H,2,5,10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCICDNFGKUUFV-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。